4-Methanehydrazonoylbenzene-1,2,3-triol
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Overview
Description
4-Methanehydrazonoylbenzene-1,2,3-triol is a chemical compound characterized by its triol structure, which makes it a versatile molecule for various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanehydrazonoylbenzene-1,2,3-triol involves the following steps:
Reaction of 4-nitrobenzaldehyde with hydrazine hydrate: This reaction occurs in ethanol to form 4-nitrobenzohydrazide.
Reduction of 4-nitrobenzohydrazide: Sodium dithionite in water is used to reduce 4-nitrobenzohydrazide to 4-aminobenzohydrazide.
Reaction with 1,2,3-trihydroxybenzene: The final step involves reacting 4-aminobenzohydrazide with 1,2,3-trihydroxybenzene in the presence of acetic acid at reflux temperature to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methanehydrazonoylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The triol structure allows for substitution reactions, where one or more hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Methanehydrazonoylbenzene-1,2,3-triol has been used in various scientific research applications, including:
Drug Development: The compound has potential as an anti-cancer agent, as it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Enzyme Studies: It has been used to study the mechanism of action of enzymes such as tyrosinase and peroxidase.
Biological Systems: The compound’s triol structure makes it useful for investigating biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-Methanehydrazonoylbenzene-1,2,3-triol is not fully understood, but it is believed to involve:
Inhibition of Enzymes: The compound inhibits the activity of enzymes like tyrosinase and peroxidase, which are involved in melanin production and hydrogen peroxide breakdown, respectively.
Induction of Oxidative Stress: It can generate reactive oxygen species, leading to cell damage and death.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A simpler derivative of benzene with a single hydroxyl group.
1,2,3-Trihydroxybenzene: A compound with a similar triol structure but without the methanehydrazonoyl group.
Uniqueness
4-Methanehydrazonoylbenzene-1,2,3-triol is unique due to its combination of a triol structure and a methanehydrazonoyl group, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications, particularly in drug development and enzyme studies.
Properties
IUPAC Name |
4-methanehydrazonoylbenzene-1,2,3-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-3,10-12H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJXVIBSJRUQQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=NN)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.